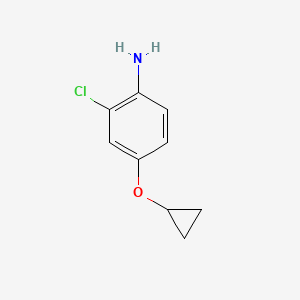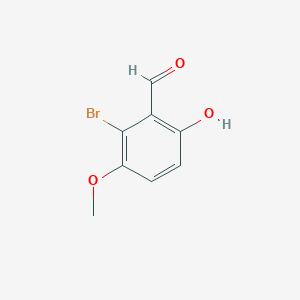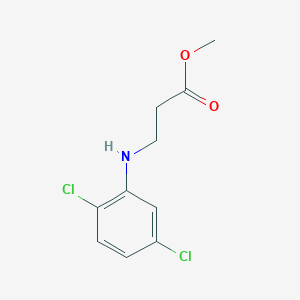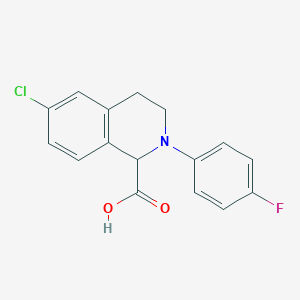
2-(4-Fluoro-phenyl)-6-chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Fluoro-phenyl)-6-chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-phenyl)-6-chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid typically involves multi-step organic reactions One common method involves the condensation of 4-fluorobenzaldehyde with 6-chloro-1,2,3,4-tetrahydroisoquinoline in the presence of a suitable catalyst
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2-(4-Fluoro-phenyl)-6-chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the tetrahydroisoquinoline ring to an isoquinoline ring.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Halogen substitution reactions, particularly involving the chloro and fluoro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium iodide or potassium fluoride.
Major Products Formed
Oxidation: Isoquinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted isoquinoline compounds.
科学研究应用
2-(4-Fluoro-phenyl)-6-chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of 2-(4-Fluoro-phenyl)-6-chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and chloro substituents can enhance its binding affinity and specificity towards these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
2-(4-Fluoro-phenyl)-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid: Lacks the chloro substituent.
6-Chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid: Lacks the fluoro-phenyl group.
2-Phenyl-6-chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid: Lacks the fluoro substituent.
Uniqueness
The presence of both fluoro and chloro substituents in 2-(4-Fluoro-phenyl)-6-chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid imparts unique chemical properties, such as increased reactivity and potential for specific biological interactions. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
1260637-82-8 |
|---|---|
分子式 |
C16H13ClFNO2 |
分子量 |
305.73 g/mol |
IUPAC 名称 |
6-chloro-2-(4-fluorophenyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C16H13ClFNO2/c17-11-1-6-14-10(9-11)7-8-19(15(14)16(20)21)13-4-2-12(18)3-5-13/h1-6,9,15H,7-8H2,(H,20,21) |
InChI 键 |
RGWVNXMJJOUGRD-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(C2=C1C=C(C=C2)Cl)C(=O)O)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,2S)-1,2-di([1,1'-biphenyl]-2-yl)ethane-1,2-diamine](/img/structure/B14067811.png)
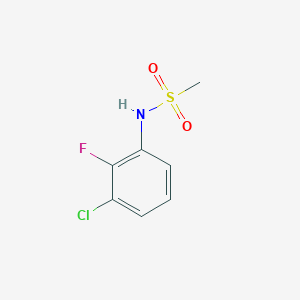
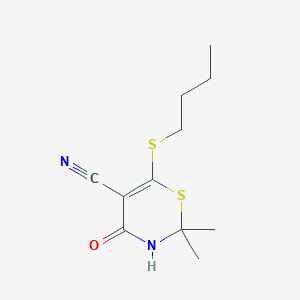

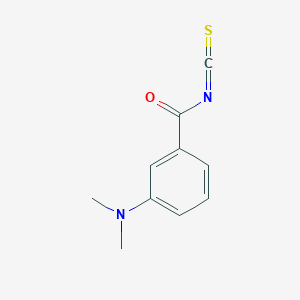
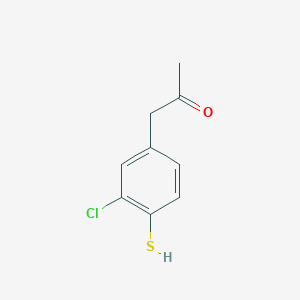
![4-[(10S,13R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14067846.png)
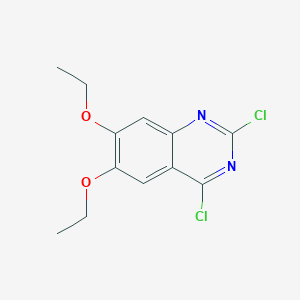
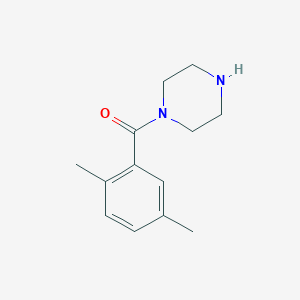
![ethyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14067867.png)

